2,6-Bis(4-(10H-phenoxazin-10-yl)phenyl)isonicotinonitrile
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Overview
Description
26PXZINN is a thermally activated delayed fluorescent (TADF) emitter, which is a derivative of isonicotinonitrile substituted with phenoxazine. This compound has gained significant attention due to its high photoluminescent quantum yields and efficiency in organic light-emitting devices (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
26PXZINN is synthesized through the substitution of isonicotinonitrile with phenoxazine. The reaction typically involves the use of organometallic reagents such as organozinc compounds, which are prepared using air-free techniques due to their pyrophoric nature . The reaction conditions often require inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 26PXZINN involves scaling up the synthetic routes used in laboratory settings. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product. The process also involves purification steps such as recrystallization and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
26PXZINN undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 26PXZINN can lead to the formation of oxides, while reduction can result in the formation of reduced derivatives.
Scientific Research Applications
26PXZINN has a wide range of scientific research applications, including:
Chemistry: Used as a TADF emitter in the development of high-efficiency OLEDs.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of eco-friendly flat-panel displays and solid-state lighting.
Mechanism of Action
The mechanism of action of 26PXZINN involves the conversion of electrical energy into light through the process of thermally activated delayed fluorescence. This process involves the generation of molecular excitons in a singlet-to-triplet ratio of 1:3. The compound’s unique structure allows for efficient conversion of triplet excitons into singlet excitons, resulting in high photoluminescent quantum yields .
Comparison with Similar Compounds
Similar Compounds
2AcINN: Another isonicotinonitrile derivative substituted with 9,10-dihydro-9,9-dimethylacridine.
26AcINN: Similar to 26PXZINN but substituted with 9,10-dihydro-9,9-dimethylacridine instead of phenoxazine.
Uniqueness
26PXZINN stands out due to its high power efficiency and low turn-on voltage, making it one of the best TADF emitters for OLEDs to date . Its unique structure allows for efficient intramolecular charge transfer, contributing to its high performance in various applications.
Properties
Molecular Formula |
C42H26N4O2 |
---|---|
Molecular Weight |
618.7 g/mol |
IUPAC Name |
2,6-bis(4-phenoxazin-10-ylphenyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C42H26N4O2/c43-27-28-25-33(29-17-21-31(22-18-29)45-35-9-1-5-13-39(35)47-40-14-6-2-10-36(40)45)44-34(26-28)30-19-23-32(24-20-30)46-37-11-3-7-15-41(37)48-42-16-8-4-12-38(42)46/h1-26H |
InChI Key |
RFNAMWLOBSAVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC(=CC(=N5)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N |
Origin of Product |
United States |
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